molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Cat. No.: B2745999
CAS No.: 41569-09-9
M. Wt: 184.202
InChI Key: LQUFOJZIEINWFW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines a triazole ring with a quinoline moiety, contributes to its interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoline with an aldehyde, followed by cyclization using an oxidizing agent such as chloranil . The reaction is usually carried out in a solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]quinolin-1-amine stands out due to its unique combination of a triazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to act as an A2B receptor antagonist and its DNA intercalation capabilities make it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUFOJZIEINWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 1-amino-s-triazolo(4,3-a)quinoline hydrobromide obtained as reported in the preceding example was dissolved in water. A sodium acetate/sodium hydroxide mixture was added to break up the salt. The product then precipitated out as the free base, m.p., 250°-3°C.
Name
1-amino-s-triazolo(4,3-a)quinoline hydrobromide
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reactant
Reaction Step One
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sodium acetate sodium hydroxide
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Type
reactant
Reaction Step Two
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Reaction Step Three

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